molecular formula C29H29N5O4 B2471967 4-benzyl-2-[(3-methoxyphenyl)methyl]-N-(2-methylpropyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1242991-52-1

4-benzyl-2-[(3-methoxyphenyl)methyl]-N-(2-methylpropyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No.: B2471967
CAS No.: 1242991-52-1
M. Wt: 511.582
Attention: For research use only. Not for human or veterinary use.
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Description

4-benzyl-2-[(3-methoxyphenyl)methyl]-N-(2-methylpropyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a sophisticated chemical compound of significant interest in medicinal chemistry and pharmacological research. This triazoloquinazoline derivative is primarily investigated for its potential as a kinase inhibitor. Its complex structure is designed to interact with specific ATP-binding pockets of various protein kinases, which are critical enzymes in cellular signaling pathways. Research into this compound focuses on its utility as a chemical probe to study disease mechanisms, particularly in oncology, where aberrant kinase activity is a hallmark of cancer cell proliferation and survival. The compound's mechanism of action is believed to involve the potent and selective inhibition of key kinases, leading to the disruption of downstream signaling cascades and potentially inducing apoptosis in malignant cells. Its value to researchers lies in its use for in vitro biochemical assays and cell-based studies to elucidate novel therapeutic targets and pathways. This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic or therapeutic use in humans or animals. For a detailed overview of kinase inhibitors and their research applications, see the relevant scientific literature.

Properties

IUPAC Name

4-benzyl-2-[(3-methoxyphenyl)methyl]-N-(2-methylpropyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29N5O4/c1-19(2)16-30-26(35)22-12-13-24-25(15-22)34-28(32(27(24)36)17-20-8-5-4-6-9-20)31-33(29(34)37)18-21-10-7-11-23(14-21)38-3/h4-15,19H,16-18H2,1-3H3,(H,30,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBFYGBIWWUDXKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=CC2=C(C=C1)C(=O)N(C3=NN(C(=O)N23)CC4=CC(=CC=C4)OC)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-2-[(3-methoxyphenyl)methyl]-N-(2-methylpropyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide typically involves multi-step organic reactionsCommon reagents used in these reactions include benzyl bromide, methoxybenzyl chloride, and isobutylamine .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-benzyl-2-[(3-methoxyphenyl)methyl]-N-(2-methylpropyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Benzyl bromide, methoxybenzyl chloride, isobutylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

4-benzyl-2-[(3-methoxyphenyl)methyl]-N-(2-methylpropyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-benzyl-2-[(3-methoxyphenyl)methyl]-N-(2-methylpropyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects: The 3-methoxy group in the target compound may improve solubility compared to the 3-chloro analog in , which is more lipophilic and electron-withdrawing . Trifluoromethyl groups () enhance metabolic stability and binding affinity to hydrophobic pockets in biological targets .

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